molecular formula C54H42N2O2P2 B189950 (R,R)-ANDEN-Phenyl Trost Ligand CAS No. 152140-65-3

(R,R)-ANDEN-Phenyl Trost Ligand

Cat. No. B189950
M. Wt: 812.9 g/mol
InChI Key: BEKZNCOFLFMFHP-VSTSRGMYSA-N
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Description

The “(R,R)-ANDEN-Phenyl Trost Ligand” is a type of asymmetric allylic alkylation ligand . It’s a part of the Trost modular ligand (TML) series .


Synthesis Analysis

The synthesis of the “(R,R)-ANDEN-Phenyl Trost Ligand” involves several steps. The process includes conditions such as SOCl2 in toluene at 100°C, KOtBu in THF at 0°C, and others .


Molecular Structure Analysis

The molecular structure of the “(R,R)-ANDEN-Phenyl Trost Ligand” involves a Pd-η3-C6H9 cation bearing the 1,2-diaminocyclohexane (DACH) TML ligand . The structure also involves a two-stage oligomerisation-aggregation process forming self-assembled cylindrical aggregates of very high nuclearity .


Chemical Reactions Analysis

The “(R,R)-ANDEN-Phenyl Trost Ligand” is used in a wide range of reactions involving palladium p-allyl intermediates . It’s recognized that ring-opening oligomerisation provides a pool of high nuclearity Pd-η3-C6H9 species .


Physical And Chemical Properties Analysis

The “(R,R)-ANDEN-Phenyl Trost Ligand” has a molecular formula of C52H44N2O2P2, an average mass of 790.865 Da, and a monoisotopic mass of 790.287781 Da . It’s a white solid with a melting point of 136 to 142 °C .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

  • Enantioselective Synthesis of α-Allyl-α-aryldihydrocoumarins and 3-Isochromanones

    The (R,R)-ANDEN-phenyl Trost ligand has been effectively used in the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) for synthesizing α-allyl-α-aryldihydrocoumarins and 3-isochromanones with high yields and enantioselectivities. This methodology is notable for its ability to create all-carbon quaternary stereocenters with high efficiency and selectivity (Akula & Guiry, 2016).

  • Asymmetric Formation of α-Allyl-α-Arylcyclopentanones

    The ligand has also been used in the highly enantioselective formation of α-allyl-α-arylcyclopentanones via palladium-catalyzed DAAA. This reaction showcases one of the most precise methods for creating all-carbon quaternary stereogenic centers, achieving up to >99.9% enantioselectivity (Akula, Doran, & Guiry, 2016).

  • Structural Analysis in Asymmetric Allylic Alkylation

    A study involving the (R,R)-ANDEN-phenyl Trost ligand focused on elucidating the solution-phase structures of cationic Pd-eta(3)-allyl and Pd-eta(3)-cyclohexenyl complexes. This research provided valuable insights into the ligand's conformation and its role in influencing enantioselectivity in asymmetric allylic alkylation reactions (Butts et al., 2009).

  • Dynamic Kinetic Asymmetric Allylic Alkylations of Allenes

    The ligand has been applied in the dynamic kinetic asymmetric allylic alkylations of racemic allene acetates, demonstrating its versatility and effectiveness in producing allenes with high enantiomeric excess (84-95%) (Trost, Fandrick, & Dinh, 2005).

Safety And Hazards

The safety data sheet for a similar compound, the “(R,R)-DACH-pyridyl Trost ligand”, suggests avoiding dust formation and breathing vapors, mist, or gas . It’s insoluble in water but soluble in organic solvents .

properties

IUPAC Name

2-diphenylphosphanyl-N-[(15R,16R)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZNCOFLFMFHP-VSTSRGMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@H]4[C@@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H42N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458224
Record name (R,R)-ANDEN-Phenyl Trost Ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-ANDEN-Phenyl Trost Ligand

CAS RN

152140-65-3
Record name (R,R)-ANDEN-Phenyl Trost Ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
R Akula, R Doran, PJ Guiry - Chemistry–A European Journal, 2016 - Wiley Online Library
A highly enantioselective Pd‐catalysed decarboxylative asymmetric allylic alkylation of cyclopentanone derived α‐aryl‐β‐keto esters employing the (R,R)‐ANDEN‐phenyl Trost ligand …
R Akula, PJ Guiry - Organic Letters, 2016 - ACS Publications
Enantioselective Synthesis of α-Allyl-α-aryldihydrocoumarins and 3-Isochromanones via Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation | Organic Letters ACS ACS …
Number of citations: 0 pubs.acs.org
J James, PJ Guiry - ACS Catalysis, 2017 - ACS Publications
Pd-catalyzed decarboxylative asymmetric allylic alkylation has been developed for sterically hindered α-aryl, β-oxo-allyl ester lactone substrates. Pb-mediated α-arylation of the β-oxo-…
Number of citations: 0 pubs.acs.org
JH Park, YK Kim, GC Kim - Bulletin of the Korean Chemical Society, 2011 - Citeseer
The enantioselective synthesis of quaternary carbon stereocenters and application to natural products has been a formidable challenge to synthetic organic chemists. 1 Ways to …
Number of citations: 0 citeseerx.ist.psu.edu
M Jackson, CQ O'Broin, H Müller-Bunz… - Organic & Biomolecular …, 2017 - pubs.rsc.org
The highly enantioselective synthesis of sterically hindered α-allyl–α-aryl oxindoles possessing an all-carbon quaternary stereocenter at the oxindole 3-position has been developed. …
Number of citations: 0 pubs.rsc.org
Y Suzuki, T Nemoto, K Kakugawa, A Hamajima… - Organic …, 2012 - ACS Publications
We developed a novel asymmetric synthetic method for multisubstituted 9,10-dihydrophenanthrenes based on the Pd-catalyzed asymmetric intramolecular Friedel–Crafts allylic …
Number of citations: 0 pubs.acs.org
J James, M Jackson, PJ Guiry - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
The palladium‐catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is comprehensively reviewed, from its original development to recent advances in terms of substrate …
Number of citations: 0 onlinelibrary.wiley.com
Y Ariyarathna, JA Tunge - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
A variety of ester enolate equivalents are generated in situ and undergo α-allylation in high yields via palladium-catalyzed decarboxylative allylation. The transformations are complete …
Number of citations: 0 pubs.rsc.org
J Keldenich, C Michon, A Nowicki… - Synlett, 2011 - thieme-connect.com
The preparation of optically active morpholine-2-aryl-2-acetaldehyde from morpholine-2-aryl-3-one is reported. The quaternary carbon is introduced during a palladium-promoted …
Number of citations: 0 www.thieme-connect.com
TM Kaiser, J Yang - European Journal of Organic Chemistry, 2013 - Wiley Online Library
A catalytic enantioconvergent process has been developed for the conversion of racemic allyl indolenin‐3‐carboxylates into enantiomerically enriched C3‐quaternary indolenines. A Pd…

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